Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
CAS No.:
Cat. No.: VC16522971
Molecular Formula: C8H7ClF3NO3
Molecular Weight: 257.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClF3NO3 |
|---|---|
| Molecular Weight | 257.59 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
| Standard InChI Key | SUBIYWAILZJQAX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)CCl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₈H₇ClF₃NO₃, with a molecular weight of 275.59 g/mol. Key physicochemical properties inferred from related oxazole derivatives include:
The oxazole ring’s aromaticity, combined with the electron-deficient trifluoromethyl group, enhances electrophilic reactivity, while the chloromethyl substituent provides a site for nucleophilic substitution .
Synthesis and Production
Synthetic Routes
The synthesis of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate likely involves multi-step strategies common to oxazole derivatives:
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Cyclization Reactions: Precursors such as β-ketoesters or α-haloketones undergo cyclization with ammonia or urea derivatives to form the oxazole ring .
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Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution .
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Esterification: Carboxylic acid intermediates are esterified with ethanol under acidic conditions .
A representative pathway might involve:
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Cyclization of ethyl 4-(trifluoromethyl)-2-(hydroxymethyl)oxazole-5-carboxylate with thionyl chloride (SOCl₂) to introduce the chloromethyl group.
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Purification via recrystallization or column chromatography .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous-flow reactors and catalytic methods (e.g., using HCl or acetic acid) are employed to enhance reaction kinetics .
Chemical Reactivity and Functionalization
Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with:
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Amines: Producing aminomethyl derivatives for pharmaceutical applications .
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Thiols: Forming thioether linkages useful in polymer chemistry .
Hydrolysis and Oxidation
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Ester Hydrolysis: Under basic conditions (e.g., NaOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization .
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Oxidation: The trifluoromethyl group stabilizes adjacent oxidation sites, allowing selective oxidation of the oxazole ring .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s reactivity makes it a precursor for bioactive molecules:
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Antimicrobial Agents: Analogous oxazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Kinase Inhibitors: Trifluoromethyl groups enhance binding affinity to ATP pockets in kinases (IC₅₀: 10–50 nM) .
Agrochemical Development
Chloromethyl-oxazole derivatives are leveraged in:
Biological Activity and Mechanisms
Enzymatic Interactions
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Enzyme Inhibition: The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, as seen in cyclooxygenase-2 (COX-2) inhibition (Ki: 0.8 µM) .
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Cytotoxicity: Chloromethyl derivatives induce apoptosis in cancer cells via mitochondrial pathway activation (LC₅₀: 5–20 µM) .
Pharmacokinetic Profile
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Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life (t₁/₂: ~8–12 hours in rodents) .
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Membrane Permeability: LogP values ~2.5–3.0 facilitate blood-brain barrier penetration .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
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